molecular formula C20H29N3O5S B2956307 N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-25-9

N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2956307
CAS No.: 872881-25-9
M. Wt: 423.53
InChI Key: JMHUFGZXOCPVPE-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a unique chemical compound known for its complex structure and wide range of applications in scientific research. This compound belongs to the class of oxalamides and features a cycloheptyl group, a phenylsulfonyl-substituted oxazinan ring, and an oxalamide backbone. Its distinct chemical structure lends itself to various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves a multi-step reaction sequence. The starting materials include cycloheptylamine, phenylsulfonyl oxazinan, and oxalyl chloride. The general synthetic route involves:

  • Step 1 Synthesis of the oxazinan derivative: - The 1,3-oxazinan-2-yl compound is synthesized by the reaction of an amine with an aldehyde or ketone in the presence of a catalyst.

  • Step 2 Introduction of the phenylsulfonyl group: - The oxazinan intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl substituent.

  • Step 3 Coupling with cycloheptylamine: - The phenylsulfonyl-substituted oxazinan is then coupled with cycloheptylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the desired product.

  • Step 4 Oxalamide formation:

Industrial Production Methods

Industrial production of this compound might involve optimizing the reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Batch or continuous flow synthesis methods could be utilized to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: : The phenylsulfonyl group can be oxidized to form sulfonic acids.

  • Reduction: : The oxalamide backbone may undergo reduction under specific conditions to form amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions at the oxazinan ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: : Hydrogen gas or lithium aluminium hydride can be employed.

  • Substitution: : Nucleophiles like alkoxides or thiolates are typically used in these reactions.

Major Products

  • Oxidation produces sulfonic acids and other oxidized derivatives.

  • Reduction yields primary or secondary amines.

  • Substitution reactions generate various substituted oxalamides.

Scientific Research Applications

N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide finds applications in:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Biology: : For probing enzyme mechanisms and as a ligand in studying protein interactions.

  • Medicine: : Potential therapeutic agent in drug discovery for its activity on molecular targets.

  • Industry: : Used in materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects is through its interaction with specific molecular targets. The oxazinan ring can bind to enzyme active sites or receptor proteins, influencing their activity. This binding may affect various signaling pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Compared to other oxalamides, N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to the presence of the cycloheptyl group and the phenylsulfonyl-substituted oxazinan ring. Similar compounds might include:

  • N1-cyclohexyl-N2-(1,3-oxazinan-2-yl)oxalamide

  • N1-cyclopentyl-N2-(1,3-oxazinan-2-yl)oxalamide

Each of these compounds, while structurally related, offers distinct properties and reactivities, making this compound unique in its applications and chemical behavior.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S/c24-19(20(25)22-16-9-4-1-2-5-10-16)21-15-18-23(13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-7,11-12,16,18H,1-2,4-5,8-10,13-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHUFGZXOCPVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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